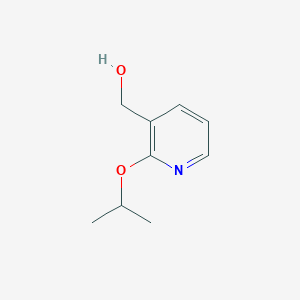

(2-Isopropoxypyridin-3-yl)methanol

Beschreibung

The exact mass of the compound this compound is 167.094628657 g/mol and the complexity rating of the compound is 128. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2-propan-2-yloxypyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-7(2)12-9-8(6-11)4-3-5-10-9/h3-5,7,11H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXNZHKLCJSWPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670235 | |

| Record name | {2-[(Propan-2-yl)oxy]pyridin-3-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954240-50-7 | |

| Record name | {2-[(Propan-2-yl)oxy]pyridin-3-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Isopropoxypyridin-3-yl)methanol SMILES and InChI key

Cheminformatics, Synthetic Methodologies, and Medicinal Utility [1]

Chemical Identity & Core Data

(2-Isopropoxypyridin-3-yl)methanol is a functionalized pyridine building block characterized by the presence of a lipophilic isopropoxy group adjacent to a polar hydroxymethyl handle.[1] This specific substitution pattern (2-alkoxy-3-hydroxymethyl) renders it a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD) campaigns where modulation of the pyridine ring's electron density and lipophilicity is required.[1]

Key Identifiers

| Property | Value |

| CAS Registry Number | 954240-50-7 |

| IUPAC Name | (2-propan-2-yloxypyridin-3-yl)methanol |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| SMILES | CC(C)Oc1ncccc1CO |

| InChI String | InChI=1S/C9H13NO2/c1-7(2)12-9-8(6-11)4-3-5-10-9/h3-5,7,11H,6H2,1-2H3 |

| InChI Key | HVVNJUAVDAZWCB-UHFFFAOYSA-N(Predicted) |

Structural Analysis & Physicochemical Profile

The molecule features a "push-pull" electronic system.[1] The isopropoxy group at the C2 position acts as an electron-donating group (EDG) via resonance, increasing the electron density of the pyridine ring compared to a naked pyridine. However, the inductive effect of the nitrogen atom maintains the ring's overall electron-deficient character relative to benzene, facilitating nucleophilic attacks at the C6 position if further functionalized.

Physicochemical Properties (Calculated)

| Descriptor | Value | Significance in Drug Design |

| cLogP | ~1.3 - 1.5 | Moderate lipophilicity; the isopropyl group adds ~0.8 log units vs. a methoxy group, improving membrane permeability.[1] |

| TPSA | 42.4 Ų | Well within the "Rule of 5" (<140 Ų) for oral bioavailability; suggests good CNS penetration potential.[1] |

| H-Bond Donors | 1 (OH) | The primary alcohol is a versatile handle for H-bonding or further derivatization.[1] |

| H-Bond Acceptors | 3 (N, O, O) | The pyridine nitrogen and ether oxygen serve as vectoral acceptors in protein binding pockets. |

| pKa (Pyridine N) | ~3.5 - 4.0 | The 2-alkoxy substituent lowers the basicity of the pyridine nitrogen compared to pyridine (pKa 5.[1]2) due to the inductive withdrawal of the oxygen, despite resonance donation. |

Synthetic Methodologies

Strategic Route Selection

While direct reduction of 2-isopropoxynicotinic acid is possible, it often requires harsh reducing agents (LiAlH₄) that can be hazardous at scale.[1] A more robust, field-proven approach involves a three-step sequence starting from commercially available 2-chloronicotinic acid .[1] This route avoids the solubility issues of zwitterionic amino acids and allows for safer reduction protocols using ester intermediates.[1]

Validated Synthetic Pathway

-

Esterification: Conversion of 2-chloronicotinic acid to methyl 2-chloronicotinate.

-

SₙAr (Nucleophilic Aromatic Substitution): Displacement of the C2-chloride with isopropoxide.[1]

-

Reduction: Chemoselective reduction of the ester to the primary alcohol.[1]

Figure 1: Step-wise synthesis from 2-chloronicotinic acid. The ester intermediate facilitates the SₙAr reaction by activating the ring.

Detailed Experimental Protocol

Note: All reactions must be performed in a fume hood using standard Schlenk techniques.

Step 1: Synthesis of Methyl 2-isopropoxynicotinate

Rationale: The 2-chloro group is activated for displacement by the electron-withdrawing ester at C3 and the ring nitrogen.[1]

-

Reagents: Methyl 2-chloronicotinate (1.0 eq), Isopropanol (solvent/reactant), Sodium Hydride (1.2 eq, 60% dispersion).

-

Procedure:

-

Suspend NaH in dry THF (or neat isopropanol) at 0°C under N₂.

-

Add isopropanol dropwise (evolution of H₂ gas).[1] Stir for 30 min to generate sodium isopropoxide.

-

Add methyl 2-chloronicotinate solution dropwise.[1]

-

Warm to room temperature and stir (monitor by TLC/LCMS, typically 2-4 hours).

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1] The product is often an oil.[1]

-

Step 2: Reduction to this compound

Rationale: Sodium Borohydride (NaBH₄) in methanol is preferred over Lithium Aluminum Hydride (LiAlH₄) for safety and chemoselectivity, avoiding potential over-reduction or handling of pyrophoric reagents.[1]

-

Reagents: Methyl 2-isopropoxynicotinate (1.0 eq), NaBH₄ (4.0 eq), Methanol (anhydrous).

-

Procedure:

-

Dissolve the ester in MeOH (0.2 M concentration).[1]

-

Add NaBH₄ portion-wise at 0°C (exothermic).

-

Reflux the mixture for 2-6 hours. The ester converts to the alcohol.[1][2][3][4][5]

-

Critical Step: Quench carefully with acetone (destroys excess borohydride) followed by 1N HCl to break the boron-complex.[1] Neutralize with NaHCO₃.[1]

-

Purification: Extract with DCM (dichloromethane).[1] If necessary, purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).[1]

-

Applications in Drug Discovery

The this compound scaffold is a versatile "warhead" precursor.[1] The alcohol group serves as a pivot point for divergent synthesis, allowing the molecule to be tethered to larger pharmacophores.

Divergent Functionalization

The primary alcohol can be transformed into various electrophiles or nucleophiles to couple with core scaffolds (e.g., aminopyrazoles, quinolines).

Figure 2: Functionalization tree.[1] The alcohol is a gateway to alkylating agents (halides) or reductive amination partners (aldehydes).

Medicinal Chemistry Utility[1][2][11]

-

Bioisosterism: The 2-isopropoxypyridine moiety is often used as a bioisostere for ortho-substituted benzenes or indoles.[1] The pyridine nitrogen provides a specific H-bond acceptor vector that can improve potency against kinases (e.g., hinge binding).[1]

-

Lipophilicity Tuning: Replacing a methoxy group (-OCH₃) with an isopropoxy group (-OiPr) increases LogP and steric bulk.[1] This is often used to fill hydrophobic pockets (e.g., the hydrophobic back pocket of a kinase) or to block metabolic dealkylation sites.

-

Linker Chemistry: The hydroxymethyl group is frequently converted to a chloride (using SOCl₂) to alkylate amines, creating a methylene bridge (-CH₂-NH-) common in antihistamines and antipsychotics.[1]

Safety & Handling

-

Hazards: Pyridine derivatives can be skin irritants and potential sensitizers.[1]

-

Reactivity: The isopropoxy group is an ether and is generally stable, but the pyridine ring is susceptible to oxidation (N-oxide formation) if treated with strong peracids (e.g., m-CPBA).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Primary alcohols can slowly oxidize to aldehydes upon prolonged exposure to air.[1]

References

-

ChemicalBook. (2-ISOPROPOXY-PYRIDIN-3-YL)-METHANOL Product Properties and CAS 954240-50-7.[1][6] Retrieved from [1]

-

Shripanavar, C., et al. (2011).[1][4] Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system.[1] Scholars Research Library, Der Pharmacia Lettre, 3(4), 264-266. Retrieved from [1]

-

PubChem. Compound Summary for this compound analogs and 2-isopropoxy-3-pyridinecarboxaldehyde. National Library of Medicine.[1] Retrieved from [1]

-

Sigma-Aldrich. 2-Isopropoxy-pyridine-3-carbaldehyde Product Information. Retrieved from [1]

Sources

- 1. 2-Isopropylpyridine | C8H11N | CID 69523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. quora.com [quora.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. (2-ISOPROPOXY-PYRIDIN-3-YL)-METHANOL | 954240-50-7 [amp.chemicalbook.com]

A Technical Guide to the Synthesis and Application of 2-Alkoxypyridine-3-methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2-alkoxypyridine-3-methanol derivatives, a class of compounds demonstrating significant potential in medicinal chemistry and materials science. We will delve into the core synthetic methodologies, explore the rationale behind experimental choices, and highlight key applications, grounding our discussion in authoritative scientific literature.

The Strategic Importance of the 2-Alkoxypyridine-3-methanol Scaffold

The 2-alkoxypyridine-3-methanol core is a privileged scaffold in drug discovery. The pyridine ring, a bioisostere of the benzene ring, often imparts improved metabolic stability and aqueous solubility to a molecule. The 2-alkoxy substituent can engage in crucial hydrogen bonding interactions with biological targets and can be modulated to fine-tune lipophilicity. The 3-methanol group provides a versatile handle for further functionalization, allowing for the exploration of a wider chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

Synthetic Pathways to 2-Alkoxypyridine-3-methanol Derivatives

The construction of the 2-alkoxypyridine-3-methanol core can be achieved through several strategic synthetic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Pathway A: Oxidation of 2-Alkoxy-3-methylpyridine

A common and direct approach involves the oxidation of a readily available 2-alkoxy-3-methylpyridine precursor. This method is attractive due to its atom economy and often straightforward execution.

Experimental Protocol: Oxidation using Selenium Dioxide

-

Reaction Setup: To a solution of 2-alkoxy-3-methylpyridine (1.0 eq) in a suitable solvent such as dioxane or a mixture of dioxane and water, add selenium dioxide (1.1 - 1.5 eq).

-

Heating: The reaction mixture is heated to reflux (typically 80-100 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove selenium byproducts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 2-alkoxypyridine-3-methanol.

Causality Behind Experimental Choices:

-

Selenium Dioxide: This reagent is a specific and effective oxidizing agent for benzylic C-H bonds, selectively converting the methyl group to a hydroxymethyl group without over-oxidation to the aldehyde or carboxylic acid, which can be a challenge with stronger oxidants.

-

Solvent Choice: Dioxane is often used due to its ability to dissolve both the organic substrate and the inorganic oxidant, as well as its relatively high boiling point, which allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate. The addition of water can sometimes facilitate the reaction.

-

Purification: Column chromatography is essential to remove unreacted starting material, selenium byproducts, and any potential over-oxidized impurities, ensuring the high purity of the final product.

Diagram: Oxidation of 2-Alkoxy-3-methylpyridine

Caption: Oxidation of 2-alkoxy-3-methylpyridine to 2-alkoxypyridine-3-methanol.

Pathway B: Reduction of 2-Alkoxypyridine-3-carbaldehyde or its Ester Derivatives

An alternative and highly versatile route involves the reduction of a corresponding carbonyl compound, such as an aldehyde or an ester. This approach is particularly useful when diverse substituents are desired on the pyridine ring, as the carbonyl group can be introduced through various established methods.

Experimental Protocol: Reduction using Sodium Borohydride

-

Reaction Setup: Dissolve 2-alkoxypyridine-3-carbaldehyde or a corresponding ester (1.0 eq) in a protic solvent like methanol or ethanol at 0 °C.

-

Reagent Addition: Add sodium borohydride (NaBH4) (1.1 - 2.0 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

Quenching and Workup: Once the reaction is complete, carefully quench the excess NaBH4 by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C. The solvent is then removed under reduced pressure.

-

Extraction and Purification: The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Causality Behind Experimental Choices:

-

Sodium Borohydride: NaBH4 is a mild and selective reducing agent that efficiently reduces aldehydes and ketones to their corresponding alcohols. It is generally unreactive towards esters, making it ideal for the selective reduction of aldehydes in the presence of ester functionalities. For the reduction of esters, a stronger reducing agent like lithium aluminum hydride (LiAlH4) would be necessary.

-

Protic Solvent: Methanol or ethanol serves as a good solvent for both the substrate and the reducing agent and also acts as a proton source during the workup.

-

Temperature Control: The initial addition of NaBH4 is performed at 0 °C to control the exothermic reaction and prevent potential side reactions.

Diagram: Reduction of 2-Alkoxypyridine-3-carbonyl Compounds

Caption: Reduction routes to 2-alkoxypyridine-3-methanol.

Applications in Drug Discovery and Materials Science

The unique structural features of 2-alkoxypyridine-3-methanol derivatives have led to their exploration in various fields.

Medicinal Chemistry

-

Proton Pump Inhibitors (PPIs): The 2-alkoxypyridine moiety is a key component in several commercially successful PPIs used to treat acid-related disorders. While not a direct 3-methanol derivative, the closely related 2-methoxy-3-methylpyridine is a crucial intermediate in the synthesis of drugs like omeprazole. The principles of its synthesis and functionalization are directly applicable.

-

Kinase Inhibitors: The pyridine scaffold can serve as a hinge-binding motif in kinase inhibitors. The 2-alkoxy and 3-methanol groups provide opportunities for vectoral expansion to access other pockets within the ATP-binding site, enabling the development of potent and selective inhibitors.

-

Antimicrobial Agents: Certain derivatives have demonstrated promising activity against various bacterial and fungal strains. The ability to readily modify the alkoxy and methanol groups allows for the systematic exploration of structure-activity relationships to optimize antimicrobial potency.

Materials Science

-

Ligands for Catalysis: The nitrogen atom of the pyridine ring and the oxygen atom of the methanol group can act as a bidentate ligand, coordinating to metal centers. This property makes these derivatives attractive candidates for the development of novel catalysts for a range of organic transformations.

-

Organic Light-Emitting Diodes (OLEDs): The pyridine core is an electron-deficient system, and by appropriate functionalization, these derivatives can be tailored to have specific electronic properties suitable for use as emitter or host materials in OLEDs.

Characterization Techniques

The unambiguous identification and purity assessment of 2-alkoxypyridine-3-methanol derivatives are crucial. A combination of spectroscopic and chromatographic techniques is employed.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | - Characteristic aromatic protons on the pyridine ring.- A singlet for the CH₂ protons of the methanol group.- Signals corresponding to the alkoxy group. |

| ¹³C NMR | Confirmation of the carbon skeleton. | - Resonances for the pyridine ring carbons.- A signal for the CH₂OH carbon.- Signals for the carbons of the alkoxy group. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | - A molecular ion peak corresponding to the calculated mass. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | - A broad O-H stretching band for the alcohol.- C-O stretching bands for the alkoxy and alcohol groups.- C=C and C=N stretching bands for the pyridine ring. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | - A single major peak indicating a pure compound. |

Future Perspectives

The versatility of the 2-alkoxypyridine-3-methanol scaffold continues to attract significant interest. Future research is likely to focus on:

-

Development of Novel Synthetic Methodologies: Greener and more efficient synthetic routes are always in demand.

-

Exploration of New Biological Targets: High-throughput screening of libraries of these derivatives against a wide range of biological targets could uncover novel therapeutic applications.

-

Application in Asymmetric Catalysis: The development of chiral derivatives as ligands for enantioselective transformations is a promising area of research.

This guide has provided a comprehensive overview of the synthesis, properties, and applications of 2-alkoxypyridine-3-methanol derivatives. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers engaged in the design and development of novel molecules with potential therapeutic or material applications.

References

-

Title: A Novel and Efficient Synthesis of 2-Alkoxypyridine-3-methanol DerivativesSource: Synthetic CommunicationsURL: [Link]

-

Title: Synthesis and biological evaluation of novel 2-alkoxypyridine derivatives as potential antimicrobial agentsSource: European Journal of Medicinal ChemistryURL: [Link]

-

Title: The Pyridine Ring in Medicinal ChemistrySource: Chemical ReviewsURL: [Link]

Methodological & Application

Protocol for mesylation of (2-Isopropoxypyridin-3-yl)methanol with methanesulfonyl chloride

Executive Summary

This Application Note details the protocol for the mesylation of (2-Isopropoxypyridin-3-yl)methanol using methanesulfonyl chloride (MsCl) . This transformation is a critical step in the synthesis of pharmaceutical intermediates, converting a hydroxyl group into a highly reactive sulfonate ester leaving group suitable for subsequent nucleophilic substitutions (

Critical Insight: The substrate contains a pyridine ring substituted with an electron-donating isopropoxy group at the 2-position. This electronic structure renders the resulting mesylate benzylic-like and highly activated , making it prone to two primary failure modes:

-

Spontaneous Hydrolysis: Rapid degradation upon exposure to moisture.

-

Chloride Displacement: Conversion to the alkyl chloride side-product (3-(chloromethyl)-2-isopropoxypyridine) due to the nucleophilicity of the chloride ion by-product.

This protocol utilizes low-temperature anhydrous conditions and a hindered base to mitigate these side reactions, ensuring high purity and yield.[1]

Reaction Mechanism & Strategic Analysis

The reaction proceeds via a nucleophilic attack of the alcohol oxygen onto the sulfur of the methanesulfonyl chloride. The base (Triethylamine or DIPEA) acts as an HCl scavenger, driving the equilibrium forward.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the primary pathway and the competitive chloride displacement risk.

Figure 1: Mechanistic pathway highlighting the critical competition between stable mesylate formation and chloride displacement.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2] | Role | Grade |

| This compound | ~167.2 | 1.0 | Substrate | >98%, Dry |

| Methanesulfonyl Chloride (MsCl) | 114.55 | 1.2 | Reagent | 99% |

| Triethylamine (TEA) | 101.19 | 1.5 | Base | Anhydrous |

| Dichloromethane (DCM) | 84.93 | 10 Vol | Solvent | Anhydrous (<0.05% H₂O) |

| NaHCO₃ (sat. aq.) | - | - | Quench | - |

Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Purge with Nitrogen (

) or Argon for 15 minutes. -

Charge: Add This compound (1.0 equiv) and anhydrous DCM (10 volumes relative to substrate mass).

-

Cooling: Submerge the flask in an ice/brine bath to reach an internal temperature of -5°C to 0°C .

Step 2: Base Addition

-

Add Triethylamine (TEA) (1.5 equiv) via syringe. Stir for 5 minutes.

-

Note: The solution remains clear to slightly yellow.

Step 3: MsCl Addition (Critical Rate Control)

-

Dilute MsCl (1.2 equiv) in a small volume of DCM (1-2 volumes).

-

Add the MsCl solution dropwise over 15–20 minutes .

-

CRITICAL: Maintain internal temperature < 5°C . A rapid exotherm will promote chloride side-product formation.

Step 4: Reaction Monitoring

-

Stir at 0°C for 30–60 minutes.

-

Monitor: Check via TLC (System: 50% EtOAc/Hexane) or UPLC-MS.

-

Target: Disappearance of alcohol starting material.

-

Warning: Do not stir overnight. Prolonged exposure to chloride ions at RT converts the mesylate to the chloride.

-

Step 5: Workup (Cold)

-

Quench: Pour the reaction mixture into cold (0°C) saturated NaHCO₃ solution.

-

Separation: Separate the organic layer immediately.

-

Wash: Wash the organic layer once with cold brine.

-

Dry: Dry over anhydrous

for 5 minutes (do not leave standing for hours). -

Concentration: Filter and concentrate in vacuo at a bath temperature < 30°C .

-

Result: The product is typically a viscous yellow oil or low-melting solid.

-

Workflow Diagram

Figure 2: Operational workflow for the mesylation process.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Rationale |

| Temperature | < 5°C | Higher temperatures increase the kinetic energy of |

| Water Content | < 0.05% | Moisture hydrolyzes MsCl to MsOH and HCl, consuming reagent and degrading the product. |

| Reaction Time | < 2 Hours | Extended stirring allows the equilibrium to shift toward the thermodynamically stable alkyl chloride. |

| Storage | -20°C, Argon | Pyridyl mesylates are thermally unstable. Use immediately in the next step if possible. |

Troubleshooting Guide:

-

Issue: Product contains ~10-20% Alkyl Chloride.

References

-

General Mesylation Protocol

-

Furuta, K., et al. "General Procedure for the Preparation of Mesylates." Organic Syntheses, Coll. Vol. 10, p. 350.

-

- Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press.

-

Specific Substrate Context (Analogous Intermediates)

-

World Intellectual Property Organization, WO2013065064A1. "Process for preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone." (Describes handling of similar pyridine sulfonyl intermediates).

-

PubChem Compound Summary, CID 10630565, (2-Methoxypyridin-3-yl)methanol. (Structural analog data).

-

Sources

Using (2-Isopropoxypyridin-3-yl)methanol as an intermediate in diabetes drug synthesis

This Application Note and Protocol Guide details the use of (2-Isopropoxypyridin-3-yl)methanol (CAS: 954240-50-7), a critical heterocyclic building block in the synthesis of next-generation GPR119 agonists for Type 2 Diabetes Mellitus (T2DM) and metabolic syndrome.

Executive Summary

This compound is a specialized pyridine derivative serving as a pharmacophore "cap" in the design of G-Protein Coupled Receptor 119 (GPR119) agonists. GPR119 is a validated target for T2DM treatment due to its dual mechanism: enhancing glucose-dependent insulin secretion (pancreatic

This intermediate provides the 2-alkoxypyridine moiety, a structural feature essential for optimizing the lipophilicity and metabolic stability of the agonist's "tail" region. This guide provides a validated protocol for its synthesis, quality control, and downstream application in drug discovery.

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 954240-50-7 |

| Molecular Formula | |

| Molecular Weight | 167.21 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc |

| Storage | 2-8°C, Hygroscopic (Store under Nitrogen) |

| Key Hazard | Irritant (H315, H319, H335) |

Synthetic Causality & Logic

The selection of this specific intermediate is driven by Structure-Activity Relationship (SAR) data in GPR119 agonist development:

-

Metabolic Stability: The isopropyl ether group at the 2-position sterically hinders nucleophilic attack and enzymatic degradation compared to a simple methoxy group.

-

Lipophilic Tuning: The isopropoxy group optimizes the LogP of the final drug candidate, improving oral bioavailability and membrane permeability.

-

Binding Affinity: The pyridine nitrogen and the ether oxygen often participate in critical hydrogen bonding or water-mediated interactions within the GPR119 orthosteric binding pocket.

Validated Synthesis Protocol

This protocol describes the telescoped synthesis of this compound from 2-chloronicotinic acid. This route is preferred over direct reduction of commercial esters due to cost-efficiency and impurity control.

Phase A: Nucleophilic Aromatic Substitution ( )

Objective: Install the isopropoxy group via displacement of the 2-chloro substituent.

-

Reagents: 2-Chloronicotinic acid (1.0 eq), Sodium Isopropoxide (2.5 eq), Isopropanol (Solvent).

-

Mechanism: Addition-Elimination (

) facilitated by the electron-deficient pyridine ring.

Step-by-Step:

-

Charge a reaction vessel with Isopropanol (10 vol) .

-

Add Sodium metal (2.5 eq) portion-wise under

flow to generate sodium isopropoxide in situ. (Caution: Exothermic, -

Once dissolved, add 2-Chloronicotinic acid (1.0 eq) .

-

Heat the mixture to Reflux (82°C) for 12–16 hours.

-

IPC (In-Process Control): Monitor by HPLC/TLC for disappearance of starting material (< 1.0%).

-

Cool to room temperature. Acidify to pH 3–4 with 2N HCl.

-

Extract with Ethyl Acetate (3 x 5 vol) .

-

Concentrate the organic layer to yield 2-isopropoxynicotinic acid . (Yield: ~85-90%).[1]

Phase B: Chemoselective Reduction

Objective: Reduce the carboxylic acid to the primary alcohol without reducing the pyridine ring.

-

Reagents: 2-Isopropoxynicotinic acid (from Phase A), Isobutyl chloroformate (1.1 eq), N-Methylmorpholine (NMM, 1.2 eq), Sodium Borohydride (

, 2.0 eq), THF/Water. -

Rationale: Direct reduction of pyridine carboxylic acids with

can be dangerous and may reduce the ring. The Mixed Anhydride Method activates the acid, allowing mild reduction with

Step-by-Step:

-

Dissolve 2-isopropoxynicotinic acid (1.0 eq) in anhydrous THF (10 vol) .

-

Cool to -10°C . Add NMM (1.2 eq) followed by dropwise addition of Isobutyl chloroformate (1.1 eq) .

-

Stir for 30 minutes at -10°C to form the mixed anhydride intermediate (white precipitate of NMM·HCl forms).

-

Filter off the salts (optional, but cleaner) or proceed directly.

-

Prepare a solution of

(2.0 eq) in Water (2 vol) . -

Add the anhydride solution dropwise to the

solution at 0°C. (Caution: Gas evolution). -

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench: Carefully add 1N HCl until gas evolution ceases.

-

Workup: Extract with DCM, wash with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Downstream Application: Coupling to GPR119 Scaffold

The alcohol is typically converted to a leaving group (mesylate or halide) to couple with the core pharmacophore (e.g., a piperidine derivative).

Protocol: Mesylation and Alkylation

-

Mesylation: React this compound (1.0 eq) with Methanesulfonyl chloride (MsCl, 1.2 eq) and TEA (1.5 eq) in DCM at 0°C. Quantitative conversion to the mesylate.

-

Coupling: React the mesylate with the piperidine core (e.g., 4-(4-carbamoylphenoxy)piperidine) using

in DMF at 60°C.

Visualization of Workflows

Figure 1: Synthetic Pathway

The following diagram illustrates the chemical transformation from the raw material to the final intermediate.

Caption: Figure 1. Telescoped synthesis of this compound via SnAr and Mixed Anhydride Reduction.

Figure 2: GPR119 Agonist Assembly Workflow

This flowchart demonstrates where this intermediate fits into the broader drug discovery pipeline.

Caption: Figure 2. Integration of the intermediate into the convergent synthesis of GPR119 agonists.

Quality Control & Validation

To ensure the integrity of the intermediate for pharmaceutical use, the following QC parameters must be met:

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | > 98.0% Area |

| Identity | 1H-NMR (400 MHz, CDCl3) | Conforms to structure |

| Residual Solvent | GC-Headspace | Isopropanol < 5000 ppm |

| Water Content | Karl Fischer (KF) | < 0.5% w/w |

Self-Validating NMR Check:

-

Look for the Isopropoxy Septet :

5.3–5.5 ppm (1H). -

Look for the Isopropoxy Doublet :

1.3–1.4 ppm (6H). -

Look for the Methylene (

) Singlet : -

Absence of carboxylic acid proton (>10 ppm) confirms successful reduction.

References

-

GPR119 Agonists in Diabetes: Ritter, K., et al. (2012).[2] "G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes: Recent Progress and Prospects." Journal of Medicinal Chemistry. Link

-

Synthesis of Pyridine Intermediates: BenchChem. (2025). "Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction." Link

-

DS-8500 Clinical Data: Matsumoto, K., et al. (2018).[3][4][5][6] "DS-8500a, an Orally Available G Protein-Coupled Receptor 119 Agonist, Upregulates Glucagon-Like Peptide-1..."[3][4][6][7] Journal of Pharmacology and Experimental Therapeutics. Link

-

Compound Data: PubChem. (2025).[8][9] "this compound | C9H13NO2."[10] National Library of Medicine. Link

-

GPR119 Structural Classes: Semple, G., et al. (2008). "Discovery of the First Potent and Orally Efficacious Agonists of the Orphan G-Protein Coupled Receptor 119." Journal of Medicinal Chemistry. Link

Sources

- 1. 3-Pyridinemethanol synthesis - chemicalbook [chemicalbook.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. (2-Methoxypyridin-3-yl)methanol | C7H9NO2 | CID 10630565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (5-Isopropoxypyridin-3-yl)methanol | C9H13NO2 | CID 89173611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (2-ISOPROPOXY-PYRIDIN-3-YL)-METHANOL | 954240-50-7 [amp.chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Stability of (2-Isopropoxypyridin-3-yl)methanol

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with (2-Isopropoxypyridin-3-yl)methanol. Here, we address common questions and troubleshooting scenarios related to the stability of this compound, particularly under basic conditions. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under basic conditions?

A1: The main stability concerns for this compound in the presence of a base are twofold:

-

Hydrolysis of the Isopropoxy Group: The 2-alkoxy pyridine moiety can be susceptible to nucleophilic attack, particularly under harsh basic conditions (e.g., concentrated hydroxides) and elevated temperatures. This can lead to the cleavage of the ether bond, resulting in the formation of 2-hydroxypyridine-3-yl-methanol. While this reaction is possible, it generally requires forcing conditions.

-

Oxidation of the Primary Alcohol: The primary alcohol (methanol group) is susceptible to oxidation to the corresponding aldehyde or carboxylic acid. This can be facilitated by oxidizing agents that may be present or introduced into the reaction mixture. While basic conditions themselves don't directly cause oxidation, they can create an environment conducive to certain oxidative pathways, especially if air (oxygen) is not excluded.

Q2: How does the pyridine ring influence the stability of the isopropoxy and methanol groups?

A2: The electron-withdrawing nature of the pyridine ring nitrogen atom can influence the reactivity of the substituents. For the isopropoxy group at the 2-position, the nitrogen can activate the ring towards nucleophilic aromatic substitution, although this is generally less facile than with a better leaving group like a halide. The proximity of the methanol group at the 3-position can potentially participate in intramolecular reactions under certain conditions, though this is less commonly observed.

Q3: What are the recommended storage and handling conditions for this compound?

A3: To ensure the long-term stability of this compound, we recommend the following:

-

Storage: Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2][3] Protect from light and moisture. For long-term storage, refrigeration (2-8 °C) is advisable.

-

Handling: Handle the compound in a well-ventilated area or under a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Avoid generating dust if it is a solid.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues that you may encounter during your experiments involving this compound under basic conditions.

| Observed Problem | Potential Cause | Troubleshooting Steps & Rationale |

| Low yield of desired product; presence of a more polar byproduct by TLC/LC-MS. | Hydrolysis of the isopropoxy group to the corresponding 2-hydroxypyridine derivative. | 1. Base Selection: Switch to a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) or a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃) instead of strong hydroxides (NaOH, KOH). Rationale: Weaker or hindered bases are less likely to act as nucleophiles and cleave the ether linkage. 2. Temperature Control: Run the reaction at a lower temperature. Rationale: Nucleophilic aromatic substitution is often temperature-dependent. Reducing the temperature can significantly decrease the rate of this side reaction. 3. Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Rationale: The presence of water is necessary for hydrolysis. |

| Formation of an aldehyde or carboxylic acid byproduct. | Oxidation of the primary alcohol. | 1. Degas Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas (e.g., nitrogen or argon). Rationale: This removes dissolved oxygen, a common oxidizing agent. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., a nitrogen or argon blanket). Rationale: This prevents atmospheric oxygen from entering the reaction. 3. Peroxide-Free Solvents: Use freshly distilled or certified peroxide-free solvents (especially ethers like THF or dioxane). Rationale: Peroxides are strong oxidizing agents that can form in certain solvents upon storage. |

| Complex mixture of unidentified byproducts. | General degradation of the pyridine ring structure. | 1. Reaction Time: Optimize the reaction time. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. Rationale: Prolonged exposure to harsh conditions can lead to complex degradation pathways.[5][6] 2. Reagent Purity: Ensure the purity of all reagents and solvents. Rationale: Impurities can catalyze unwanted side reactions. |

Experimental Protocols: Stability Assessment

To empirically determine the stability of this compound under your specific basic conditions, a forced degradation study is recommended.

Protocol: Forced Degradation Study under Basic Conditions

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Incubation with Base:

-

In separate vials, add a known volume of the stock solution.

-

Add the basic solution of interest (e.g., 0.1 M NaOH, 1 M Na₂CO₃, or a solution of your specific organic base in a compatible solvent).

-

Include a control vial with the stock solution and the solvent without the base.

-

-

Time Points and Conditions:

-

Incubate the vials at your experimental temperature (and potentially an elevated temperature to accelerate degradation).

-

Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Analysis:

-

Immediately quench the reaction of the withdrawn aliquots by neutralizing the base with an equivalent amount of acid.

-

Analyze the samples by a suitable analytical method, such as HPLC with UV detection or LC-MS.

-

-

Data Interpretation:

-

Compare the peak area of the parent compound in the stressed samples to the control sample at time zero.

-

Identify and quantify any major degradation products.

-

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for this compound under basic conditions.

Caption: Potential degradation pathways of this compound.

References

-

Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a)... - ResearchGate. Available from: [Link]

-

Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate. Available from: [Link]

-

12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. Available from: [Link]

-

Safety Data Sheet: Pyridine - Carl ROTH. Available from: [Link]

Sources

Controlling temperature for chlorination of (2-Isopropoxypyridin-3-yl)methanol

Welcome to the technical support center for the chlorination of (2-isopropoxypyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into controlling the reaction temperature, a critical parameter for success. Our troubleshooting guides and FAQs are structured to address the specific challenges you may encounter, ensuring the integrity and reproducibility of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the chlorination of this compound, and how do they compare?

The two most prevalent reagents for converting alcohols to alkyl chlorides are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). While both are effective, they have distinct characteristics that make them suitable for different experimental priorities.

Thionyl Chloride (SOCl₂):

-

Mechanism: Typically reacts via an Sₙi (internal nucleophilic substitution) mechanism, which can lead to retention of stereochemistry. However, the presence of a base like pyridine can shift the mechanism towards Sₙ2, resulting in inversion of configuration.[1]

-

Advantages: It is a cost-effective reagent, making it suitable for large-scale synthesis.[2][3] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.

-

Disadvantages: Thionyl chloride is a more aggressive reagent and often requires higher reaction temperatures (reflux) to drive the reaction to completion.[3] This can be problematic for sensitive substrates.

Oxalyl Chloride ((COCl)₂):

-

Mechanism: In the presence of a catalyst like dimethylformamide (DMF), it forms a Vilsmeier-Haack type reagent, which is the active chlorinating species. This reaction generally proceeds under milder conditions.

-

Advantages: Oxalyl chloride is considered a milder and more selective reagent.[3][4] Reactions can often be carried out at lower temperatures (room temperature or below), which is beneficial for substrates with sensitive functional groups.[3][4] The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are all gaseous, leading to a clean reaction profile.

-

Disadvantages: It is significantly more expensive than thionyl chloride due to a more complex manufacturing process and higher raw material costs.[2]

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Reactivity | High, more aggressive | Milder, more selective |

| Typical Temperature | Often requires heating/reflux | Room temperature or below |

| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |

| Cost | Lower | Higher |

| Common Catalyst | Pyridine (can alter stereochemistry) | DMF |

Q2: Why is precise temperature control so critical for the chlorination of this compound?

Precise temperature control is paramount for several reasons that directly impact the yield, purity, and safety of your reaction:

-

Minimizing Side Reactions: Elevated temperatures can promote undesirable side reactions. For pyridine derivatives, this can include chlorination of the pyridine ring itself, although this is more common in radical chlorinations at very high temperatures.[5] More pertinently, higher temperatures can lead to the formation of ethers or other condensation products.

-

Preventing Degradation: The starting material, this compound, and the desired product, 2-isopropoxy-3-(chloromethyl)pyridine, may have limited thermal stability.[6][7][8][9] Exceeding the thermal threshold can lead to decomposition, reducing your yield and complicating purification.

-

Controlling Reaction Rate: The chlorination reaction is exothermic. Poor temperature control can lead to a runaway reaction, which is a significant safety hazard, especially on a larger scale. A controlled temperature profile ensures a steady and predictable reaction rate.

-

Ensuring Selectivity: In cases where multiple reactive sites exist on a molecule, temperature can influence the selectivity of the chlorinating agent. While the primary alcohol is the most reactive site in this case, extreme temperatures could potentially lead to undesired reactions involving the isopropoxy group or the pyridine ring.

Q3: How does the pyridine nitrogen in the substrate affect the chlorination reaction?

The basic nitrogen atom in the pyridine ring plays a crucial role and can influence the reaction in several ways:

-

Acid Scavenging: The reaction generates HCl as a byproduct. The pyridine nitrogen can react with this HCl to form a pyridinium hydrochloride salt. This can be both beneficial and detrimental. It can prevent the accumulation of acid that might promote side reactions, but it can also sequester the starting material or product as a salt, potentially affecting their solubility and reactivity.

-

Catalyst Interaction: If using a catalyst, the pyridine nitrogen can compete for coordination with the catalyst, potentially affecting its efficacy.

-

Reagent Consumption: In the absence of an external base, the pyridine nitrogen can react with the chlorinating agent itself, consuming some of the reagent and forming adducts. This is why reactions involving pyridines often include an additional, non-nucleophilic base or are run with an excess of the chlorinating agent.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Symptoms: TLC analysis shows a significant amount of starting material remaining even after extended reaction times.

Possible Causes & Solutions:

-

Insufficient Temperature: The activation energy for the reaction may not be met.

-

Solution: Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC. For thionyl chloride, a gentle reflux might be necessary. For oxalyl chloride with DMF, the reaction should typically proceed at room temperature, but a slight warming to 40-50°C may be required for less reactive substrates.

-

-

Reagent Decomposition: Thionyl chloride and oxalyl chloride are sensitive to moisture.

-

Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored reagents.

-

-

Inactivation of Reagent by Pyridine Nitrogen: The pyridine nitrogen of the substrate can react with and consume the chlorinating agent.

-

Solution: Consider adding a slight excess (1.1-1.5 equivalents) of the chlorinating agent. Alternatively, the reaction can be performed in the presence of a non-nucleophilic base to scavenge the generated HCl.

-

Problem 2: Formation of Multiple Unidentified Byproducts

Symptoms: TLC plate shows multiple new spots in addition to the product and starting material, making purification difficult.

Possible Causes & Solutions:

-

Reaction Temperature is Too High: Excessive heat can lead to decomposition and side reactions.

-

Solution: Run the reaction at a lower temperature. For thionyl chloride, try starting at 0°C and slowly warming to room temperature before considering reflux. For oxalyl chloride, maintain the reaction at 0°C or room temperature.

-

-

Presence of Water: Hydrolysis of the chlorinating agent and the product can lead to impurities.

-

Solution: As mentioned, ensure anhydrous conditions.

-

-

Over-chlorination: While less common for the hydroxymethyl group, prolonged reaction times or high temperatures could potentially lead to other chlorination events.

-

Solution: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

-

Problem 3: Product Isolation is Difficult, Resulting in a Low Yield

Symptoms: After quenching the reaction, the product is difficult to extract or purifiy, leading to significant loss of material.

Possible Causes & Solutions:

-

Product is in the Aqueous Layer as a Hydrochloride Salt: The basic pyridine nitrogen will be protonated during the acidic workup, making the product water-soluble.

-

Solution: After quenching the excess chlorinating agent (e.g., by carefully adding the reaction mixture to ice-water), basify the aqueous solution with a suitable base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to a pH of 8-9. This will deprotonate the pyridinium salt and allow the product to be extracted into an organic solvent like dichloromethane or ethyl acetate.[10]

-

-

Emulsion Formation During Extraction: The presence of salts and other byproducts can lead to the formation of emulsions.

-

Solution: Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of celite.

-

-

Product Instability on Silica Gel: Some chlorinated pyridine derivatives can be unstable on silica gel.

-

Solution: If column chromatography is necessary, consider using a less acidic stationary phase like neutral alumina. Alternatively, the silica gel can be deactivated by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.[11]

-

Experimental Protocols

The following are suggested starting protocols. Optimization may be required based on your specific experimental setup and observations.

Protocol 1: Chlorination using Thionyl Chloride

-

Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) to a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours, monitoring by TLC. If the reaction is sluggish, gradually heat the mixture to reflux and continue to monitor.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a stirred beaker of ice-water. Basify the aqueous layer to pH 8-9 with saturated sodium bicarbonate solution.

-

Extraction & Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Chlorination using Oxalyl Chloride and Catalytic DMF

-

Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane in a dry, round-bottom flask with a magnetic stir bar.

-

Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 0.05 eq).

-

Reagent Addition: Cool the solution to 0°C. Slowly add oxalyl chloride (1.2 eq) dropwise. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Safety Precautions:

-

Both thionyl chloride and oxalyl chloride are highly corrosive and toxic. They react violently with water. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[12][13][14][15]

-

The gaseous byproducts (SO₂, HCl, CO) are toxic and should be properly vented or scrubbed.

-

The product, 2-isopropoxy-3-(chloromethyl)pyridine, as a chlorinated pyridine derivative, should be handled with care as it is likely to be toxic and an irritant.[12][13][15]

References

-

Oxalyl Chloride vs. Thionyl Chloride: Production Economics & Cost Analysis. ProChem. Available at: [Link]

-

SAFETY DATA SHEET - 3-(Chloromethyl)pyridine hydrochloride. Thermo Fisher Scientific. Available at: [Link]

-

Synthesis of 2-chloro-3-trichloromethyl pyridine. PrepChem. Available at: [Link]

-

[Drug detection using chlorination in thin-layer chromatography]. PubMed. Available at: [Link]

-

3-Hydroxy-2-(hydroxymethyl)pyridinium chloride. PMC. Available at: [Link]

-

SAFETY DATA SHEET - 3-(Chloromethyl)pyridine hydrochloride. Fisher Scientific. Available at: [Link]

-

Figure CX5.1. Possible syntheses of an acid chloride. Reactivity: substitution at carboxyl. Available at: [Link]

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Available at: [Link]

-

2-Chloromethylpyridine. Wikipedia. Available at: [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Potentially tautomeric pyridines. Part IX. The effect of chlorine substituents on pyridone–hydroxypyridine tautomerism. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

Synthesis of 2‐(chloromethyl)pyridine. ResearchGate. Available at: [Link]

- Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.

-

Single point activation of pyridines enables reductive hydroxymethylation. RSC Publishing. Available at: [Link]

-

Tlc for chlorinated pesticides copy. Slideshare. Available at: [Link]

-

Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis and Characterization of Novel Co(III)/Ru(II) Heterobimetallic Complexes as Hypoxia-Activated Iron-Sequestering Anticancer Prodrugs. PMC. Available at: [Link]

-

Pyridine methanol chlorinations. ResearchGate. Available at: [Link]

-

Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding. ResearchGate. Available at: [Link]

-

Thermal stability of 1,4-dihydropyridine derivatives in solid state. SciSpace. Available at: [Link]

-

Identification of the higher-boiling products resulting from chlorination of isobutylene. Chemical Papers. Available at: [Link]

- US5942625A - Preparation of chloromethylpyridine hydrochlorides. Google Patents.

-

TLC for chlorinated pesticide determination Bapi Mondal. Slideshare. Available at: [Link]

-

Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. ChemistryOpen. Available at: [Link]

- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.

-

(2-Chloropyridin-3-yl)methanol. PubChem. Available at: [Link]

-

Synthesis of 2-chloromethyl-pyridine hydrochloride. PrepChem. Available at: [Link]

-

Thermal stability of 1,4-dihydropyridine derivatives in solid state. PubMed. Available at: [Link]

-

Study on catalyst deactivation kinetics of pyridine chlorination. ResearchGate. Available at: [Link]

-

Thermal Stability of Amorphous Solid Dispersions. PMC. Available at: [Link]

-

Refractory metals and nickel in high temperature chlorine-containing environments - Thermodynamic prediction of volatile corrosion products and surface reaction mechanisms: A review. ResearchGate. Available at: [Link]

-

Thermal Stability of Amorphous Solid Dispersions. MDPI. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Oxalyl Chloride vs. Thionyl Chloride: Production Economics & Cost Analysis [wolfabio.com]

- 3. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermal Stability of Amorphous Solid Dispersions | MDPI [mdpi.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.co.uk [fishersci.co.uk]

Validation & Comparative

Mass spectrometry fragmentation pattern of (2-Isopropoxypyridin-3-yl)methanol

An In-Depth Guide to the Mass Spectrometry Fragmentation of (2-Isopropoxypyridin-3-yl)methanol: A Comparative Analysis

This guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation pattern of this compound, a substituted pyridine derivative of interest in synthetic chemistry and drug development. As the unequivocal identification of novel compounds is paramount, this document offers a detailed exploration of its expected behavior under various mass spectrometry conditions. Furthermore, it compares the utility of mass spectrometry with alternative analytical techniques, providing researchers with a robust framework for structural elucidation.

Introduction: The Analytical Challenge

This compound (Molecular Formula: C₉H₁₃NO₂, Monoisotopic Mass: 167.095 Da) is a bifunctional molecule incorporating a pyridine core, an isopropoxy ether linkage, and a primary alcohol. This combination of functional groups presents a unique analytical puzzle. Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and deducing the structure of such molecules by analyzing how they break apart into charged fragments. This guide will predict the fragmentation pathways under both Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI) with tandem mass spectrometry (LC-MS/MS), providing a roadmap for researchers analyzing this compound or its structural analogs.

Predicted Fragmentation Patterns: A Mechanistic Deep Dive

The fragmentation of this compound is dictated by the relative stabilities of the resulting ions and neutral losses, influenced heavily by the pyridine ring, the ether linkage, and the alcohol moiety.

Gas Chromatography - Electron Ionization Mass Spectrometry (GC-EI-MS)

In EI-MS, high-energy electrons bombard the molecule, creating a radical cation (M⁺•) that is prone to extensive fragmentation. The resulting spectrum is a complex fingerprint of the molecule's structure. The molecular ion peak at m/z 167 is expected to be observed.

Key predicted fragmentation pathways include:

-

α-Cleavage: The bond between the carbon bearing the hydroxyl group and the pyridine ring is a likely point of cleavage, a common pathway for alcohols.[1][2] This would result in the loss of a •CH₂OH radical (31 Da), leading to a fragment at m/z 136 .

-

Loss of Propene: A characteristic fragmentation for isopropyl ethers involves a McLafferty-type rearrangement, leading to the elimination of a neutral propene molecule (CH₂=CHCH₃, 42 Da). This would produce a prominent ion at m/z 125 .

-

Loss of an Isopropyl Radical: Cleavage of the C-O bond of the ether can lead to the loss of an isopropyl radical (•CH(CH₃)₂, 43 Da), resulting in an ion at m/z 124 .

-

Loss of Water: Dehydration is a classic fragmentation pathway for alcohols, involving the loss of H₂O (18 Da).[2] This would generate a fragment ion at m/z 149 .

-

Benzylic-type Cleavage: The bond between the pyridine ring and the methanol group can cleave, leading to the formation of a resonance-stabilized pyridyl cation. Loss of the •OCH(CH₃)₂ group (59 Da) would result in a fragment at m/z 108 .

The following diagram illustrates the predicted major fragmentation pathways under EI conditions.

Caption: Predicted EI fragmentation of this compound.

Liquid Chromatography - Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

ESI is a softer ionization technique that typically generates the protonated molecule, [M+H]⁺, at m/z 168 .[3] Fragmentation is then induced in a collision cell (CID) to provide structural information. Protonation is most likely to occur on the basic nitrogen atom of the pyridine ring.

Key predicted fragmentations from the [M+H]⁺ precursor ion include:

-

Loss of Isopropanol: The protonated ether linkage can facilitate the neutral loss of isopropanol (60 Da), leading to a fragment at m/z 108 .

-

Loss of Propene: Similar to EI, the loss of a neutral propene molecule (42 Da) is a highly probable pathway, yielding a fragment ion at m/z 126 . This fragment, a protonated 2-hydroxy-3-pyridinemethanol, would be particularly stable.

-

Loss of Water: The protonated alcohol can readily lose a molecule of water (18 Da), resulting in a fragment at m/z 150 .

The diagram below outlines the predicted fragmentation cascade in an ESI-MS/MS experiment.

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Data Summary

The following table summarizes the predicted key fragments and their origins.

| Ionization | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Loss |

| EI | 167 | 149 | Water | H₂O |

| EI | 167 | 136 | Methanol Radical | •CH₂OH |

| EI | 167 | 125 | Propene | C₃H₆ |

| EI | 167 | 124 | Isopropyl Radical | •C₃H₇ |

| EI | 167 | 108 | Isopropoxy Radical | •OC₃H₇ |

| ESI-MS/MS | 168 | 150 | Water | H₂O |

| ESI-MS/MS | 168 | 126 | Propene | C₃H₆ |

| ESI-MS/MS | 168 | 108 | Isopropanol | C₃H₈O |

Comparison with Alternative Analytical Techniques

While MS provides invaluable data on molecular weight and fragmentation, a comprehensive structural elucidation relies on complementary techniques.

| Technique | Principle | Advantages for this Molecule | Disadvantages |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules and their fragments. | High sensitivity (µg to ng level); provides molecular weight; fragmentation pattern gives structural clues. | Isomers may not be distinguishable; fragmentation can be complex to interpret without standards. |

| NMR Spectroscopy (¹H, ¹³C) | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides definitive information on the carbon-hydrogen framework and connectivity; can distinguish between isomers. | Lower sensitivity (mg level); requires pure sample; more complex data interpretation for beginners. |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Quickly confirms presence of key functional groups (O-H stretch for alcohol, C-O stretches for ether, C=N/C=C stretches for pyridine ring). | Provides limited information on overall molecular structure and connectivity; not suitable for complex mixture analysis. |

In an ideal workflow, MS would be used for initial confirmation of molecular weight and to guide structural hypotheses, while NMR would provide the definitive proof of structure. IR spectroscopy serves as a rapid, preliminary check for the expected functional groups.

Experimental Protocols

The following protocols are provided as a starting point for the analysis of this compound. Optimization will be necessary based on the specific instrumentation used.

Protocol: GC-EI-MS Analysis

Rationale: GC-MS is well-suited for volatile and thermally stable compounds. The use of a standard non-polar column like a DB-5ms allows for good separation of many organic molecules. A standard 70 eV electron ionization energy is used to generate reproducible fragmentation patterns for library matching.[4]

Workflow Diagram:

Caption: General workflow for GC-EI-MS analysis.

Methodology:

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent like methanol or ethyl acetate. Dilute this stock solution to a final concentration of approximately 10-100 µg/mL.

-

GC System:

-

Injector: Split/splitless, 250°C, split ratio 20:1.

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Initial temperature of 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

-

-

MS System:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Protocol: LC-ESI-MS/MS Analysis

Rationale: LC-MS is ideal for less volatile or thermally labile compounds. ESI in positive ion mode is chosen due to the basic pyridine nitrogen, which is readily protonated.[5] A C18 column is a versatile choice for reverse-phase separation. Tandem MS (MS/MS) is essential to induce and analyze fragmentation from the stable [M+H]⁺ ion.

Methodology:

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of methanol/water (50:50). Dilute to a final concentration of 1-10 µg/mL in the initial mobile phase. Filter through a 0.22 µm syringe filter.[6]

-

LC System:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

MS System:

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

MS1: Full scan from m/z 100-500 to identify the [M+H]⁺ ion at m/z 168.

-

MS2 (Product Ion Scan): Isolate the precursor ion at m/z 168 and apply collision-induced dissociation (CID) with argon. Vary collision energy (e.g., 10-40 eV) to observe the fragmentation pattern.

-

Conclusion

The structural elucidation of this compound can be effectively achieved using mass spectrometry. Under EI conditions, fragmentation is expected to be driven by α-cleavage, dehydration, and rearrangements characteristic of the alcohol and ether moieties. In contrast, ESI-MS/MS of the protonated molecule is predicted to show cleaner fragmentation patterns dominated by the loss of neutral molecules such as propene and isopropanol. While these predicted pathways provide a strong analytical foundation, definitive structural confirmation should always be supported by complementary techniques, primarily NMR spectroscopy. The protocols and comparative data presented in this guide offer researchers a comprehensive strategy for the robust characterization of this and related novel chemical entities.

References

-

Harvey, D. J. (1992). Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. Journal of Chromatography A, 579(1), 1-12. [Link]

-

Wikipedia contributors. (2024). Pyridine. In Wikipedia, The Free Encyclopedia. [Link]

-

Annesley, T. M. (2007). Methanol-associated matrix effects in electrospray ionization tandem mass spectrometry. Clinical Chemistry, 53(9), 1703-1706. [Link]

-

Che, C. M., et al. (2004). Electrospray ionization mass spectrometry studies of rhenium(I) bipyridyl complexes. European Journal of Mass Spectrometry, 10(5), 599-603. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST. (n.d.). Pyridine. In NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Henderson, W., & McIndoe, J. S. (2005). 2.30 Electrospray Mass Spectrometry. In Comprehensive Coordination Chemistry II. [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]

-

Gabelica, V., & Rosu, F. (n.d.). Electrospray Mass Spectrometry to Study Drug-Nucleic Acids Interactions. ORBi. [Link]

-

Stein, S. E., & Mirokhin, Y. (2017). Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification. Journal of the American Society for Mass Spectrometry, 28(8), 1664-1674. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 3. web.uvic.ca [web.uvic.ca]

- 4. Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrospray ionization mass spectrometry studies of rhenium(I) bipyridyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Comparing reactivity of (2-Isopropoxypyridin-3-yl)methanol vs (2-Methoxypyridin-3-yl)methanol

An In-Depth Comparative Guide to the Reactivity of (2-Isopropoxypyridin-3-yl)methanol and (2-Methoxypyridin-3-yl)methanol

For drug development professionals and researchers in medicinal chemistry, the selection of a starting material or intermediate is a critical decision point that influences synthetic efficiency, yield, and the exploration of chemical space. Substituted pyridines are foundational scaffolds in pharmaceuticals, and seemingly minor structural modifications can lead to significant shifts in chemical reactivity.[1] This guide provides a comprehensive comparison of two such analogues: this compound and (2-Methoxypyridin-3-yl)methanol.

We will dissect the nuanced differences in their reactivity, moving beyond simple observation to explain the underlying electronic and steric principles. The insights provided are grounded in established chemical theory and supported by practical, field-proven experimental protocols designed for objective comparison.

Molecular Structure and Core Physicochemical Properties

At first glance, the two molecules are highly similar, differing only by a single isopropyl versus a methyl group on the C2-alkoxy substituent. This seemingly small change is the primary determinant of their differential reactivity.

Caption: Chemical structures of the two compared molecules.

The fundamental difference lies in the nature of the alkoxy group. Both are electron-donating groups (EDGs) that activate the pyridine ring through resonance (+R effect) and a weaker inductive effect (+I effect). However, their spatial demands are vastly different.

| Property | (2-Methoxypyridin-3-yl)methanol | This compound | Rationale for Difference |

| Molecular Formula | C₇H₉NO₂[2] | C₉H₁₃NO₂[3] | Addition of a C₂H₄ unit. |

| Molecular Weight | 139.15 g/mol [2] | 167.20 g/mol [3] | Increased mass from the isopropyl group. |

| Electronic Effect | Moderately electron-donating | Slightly more electron-donating | The two methyl groups of the isopropyl substituent provide a stronger +I (inductive) effect than the single methyl group of the methoxy substituent. |

| Steric Hindrance | Low | High | The bulky isopropyl group creates significant steric congestion around the C2-position and the adjacent pyridine nitrogen. |

| Predicted pKa (Pyridine N) | ~5[4] | Slightly >5 | The enhanced electron-donating nature of the isopropoxy group increases electron density on the nitrogen, making it a slightly stronger base. |

The Decisive Interplay: Electronic Activation vs. Steric Hindrance

The reactivity of these molecules is a constant negotiation between two opposing forces:

-

Electronic Effects : The alkoxy group donates electron density into the pyridine ring, making it less electron-deficient than pyridine itself. This activates the ring towards certain reactions and increases the nucleophilicity of the pyridine nitrogen. The isopropoxy group is a marginally better electron donor than the methoxy group.[5]

-

Steric Effects : The isopropoxy group is substantially larger than the methoxy group. This steric bulk can physically block or slow the approach of reagents, particularly at the C2-position and the pyridine nitrogen atom.

Caption: Steric hindrance at the pyridine nitrogen.

This fundamental dichotomy will dictate the outcome of most chemical transformations. We will now explore this through several key reaction classes.

Comparative Reactivity Analysis

Oxidation of the Hydroxymethyl Group

The conversion of the C3-hydroxymethyl group to an aldehyde is a common synthetic step. This reaction occurs at a site relatively distant from the C2-substituent, meaning steric effects are minimized. Reactivity will therefore be primarily governed by electronic factors and the choice of oxidant.

-

(2-Methoxypyridin-3-yl)methanol : Undergoes smooth oxidation with standard reagents like manganese dioxide (MnO₂), or under Swern or Dess-Martin periodinane (DMP) conditions.[6]

-

This compound : Is expected to react similarly, perhaps marginally faster, due to the slightly more electron-rich nature of the pyridine ring. The choice of a mild, non-acidic oxidant is crucial for both substrates to prevent side reactions like O-dealkylation.

Protocol: Comparative Oxidation using Dess-Martin Periodinane (DMP)

This protocol is designed to provide a direct, side-by-side comparison of oxidation rates.

Caption: Self-validating workflow for comparative oxidation.

Reactions at the Pyridine Nitrogen (N-Alkylation / N-Oxidation)

Here, the balance between electronics and sterics is paramount.

-

(2-Methoxypyridin-3-yl)methanol : The nitrogen atom is readily accessible. Its nucleophilicity is enhanced by the methoxy group, making it susceptible to alkylation with reagents like methyl iodide or oxidation with agents like m-CPBA.

-

This compound : While the nitrogen is electronically more basic and nucleophilic, the bulky isopropoxy group acts as a formidable steric shield. This severely hinders the approach of all but the smallest electrophiles. The reaction rate for N-alkylation or N-oxidation is expected to be drastically lower than for its methoxy counterpart. In some cases, with bulky electrophiles, the reaction may not proceed at all.

Directed ortho-Metalation (DoM)

Directed metalation is a powerful tool for C-H functionalization. In these molecules, both the alkoxy group and the hydroxymethyl group (as its alkoxide) can direct lithiation.[7]

-